molecular formula C11H8ClNO3 B15059564 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B15059564
M. Wt: 237.64 g/mol
InChI Key: NKHHGBMWPTWOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The 2-oxo-1,2-dihydroquinoline (2-quinolone) scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This specific compound, featuring a chlorine atom at the 8-position and a methyl group on the nitrogen, serves as a versatile building block for the synthesis of novel molecules targeting infectious diseases and other therapeutic areas. Quinolone derivatives are extensively investigated for their potent inhibitory effects on bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are critical, well-validated targets for antibacterial agents. Research indicates that 2-oxo-1,2-dihydroquinoline compounds can act as ATP-competitive inhibitors of the GyrB subunit, a mechanism distinct from that of fluoroquinolone antibiotics, offering a potential pathway to overcome existing bacterial resistance . Beyond their antibacterial applications, this chemotype demonstrates remarkable versatility, with reported activities including antimalarial, anticancer, antifungal, and anti-inflammatory effects . The presence of both the carboxylic acid and the carbonyl group provides reactive sites for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. This product is offered For Research Use Only. It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

8-chloro-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO3/c1-13-9(14)5-7(11(15)16)6-3-2-4-8(12)10(6)13/h2-5H,1H3,(H,15,16)

InChI Key

NKHHGBMWPTWOOW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization in the presence of a base . Another approach includes the use of phase-transfer catalysis for the alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that are scalable and cost-effective. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are gaining popularity in the large-scale production of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 8-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid are best understood in the context of its structural analogs. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity/Application Key Findings
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid None Antioxidant Exhibited potent DPPH radical scavenging activity (IC₅₀: 12.3 μM) .
8-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 8-OH Microbial metabolite Intermediate in quinoline biodegradation by Pseudomonas spp. .
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 8-OCH₃ Natural product (Cynoglossum gansuense) Isolated as a novel alkaloid; biological activity under investigation .
3-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 3-CH₃ Supplier data (no activity reported) Commercial availability; structural analog for synthesis .
6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 6,8-F, 1-CH₃ Unknown Highlighted in supplier databases; fluorination may enhance bioavailability .

Key Comparison Points

Substituent Effects on Bioactivity: Chloro (Cl) at Position 8: Enhances P-gp inhibitory activity compared to unsubstituted or hydroxylated analogs. QSAR models indicate halogen substituents improve binding to ABCB1’s hydrophobic pockets . Methyl (CH₃) at Position 1: Increases metabolic stability by reducing susceptibility to oxidative degradation, as observed in microbial studies of methylquinoline analogs . Hydroxy (OH) vs. Methoxy (OCH₃): Hydroxy groups facilitate biodegradation (e.g., Pseudomonas putida cleaves 8-hydroxy derivatives into anthranilic acid), whereas methoxy groups may hinder enzymatic processing .

Synthetic Accessibility: The 1-methyl group in the target compound is likely introduced via alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a method used for synthesizing quinolone antibiotics . Halogenation (e.g., Cl at position 8) can be achieved through electrophilic substitution or palladium-catalyzed coupling .

Biodegradation Pathways: Methyl and chloro substituents alter degradation routes. For example, Pseudomonas putida K1 cleaves 4-methylquinoline between C-7 and C-8, but unsubstituted quinoline is cleaved between C-5 and C-6 . Chloro groups may resist microbial degradation, increasing environmental persistence.

Pharmacological Potential: Antioxidant Activity: The unsubstituted parent compound (2-oxo-1,2-dihydroquinoline-4-carboxylic acid) outperforms many analogs in DPPH assays, suggesting electron-withdrawing groups (e.g., Cl) may reduce radical scavenging efficacy . P-gp Inhibition: Derivatives with halogens (Cl, F) and alkyl groups (CH₃) show superior ABCB1 inhibition. For example, QSAR studies of 18 derivatives identified Cl and CH₃ as critical for activity .

Biological Activity

8-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The product can be purified through recrystallization techniques. Structural analysis using X-ray crystallography and density functional theory (DFT) provides insights into the molecular geometry and electronic properties of the compound.

Table 1: Synthesis Conditions

ReagentAmountSolventReaction TimeTemperature
6-Chloro-2-oxoquinoline1 gDMF6 hoursRoom Temp
Methyl Iodide3.30 ml
Potassium Carbonate3.17 g

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, certain derivatives have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's effectiveness is attributed to its ability to interfere with cell cycle progression and promote cell death pathways.

Case Study: HepG2 Cell Line

A study evaluated the cytotoxic effects of this compound on HepG2 cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against liver cancer cells.

Table 2: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AntimicrobialE. coliN/AInhibition of DNA gyrase
AnticancerHepG215Induction of apoptosis
AnticancerMCF-720Cell cycle arrest

Mechanistic Insights

Molecular docking studies suggest that the binding affinity of this compound to target proteins is significant. The compound interacts with key amino acid residues in enzymes involved in cancer progression and microbial resistance.

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